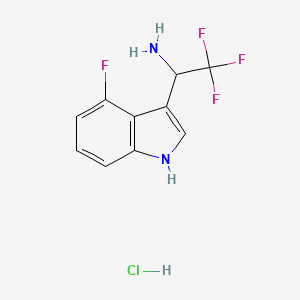

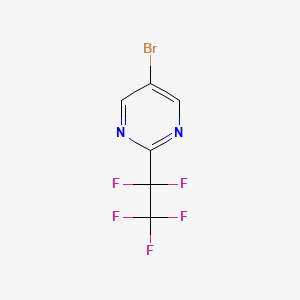

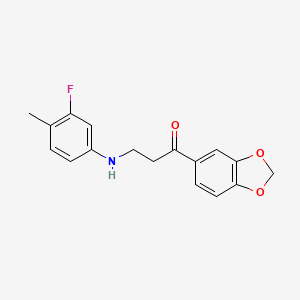

2,2,2-trifluoro-1-(4-fluoro-1H-indol-3-yl)ethan-1-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-trifluoro-1-(4-fluoro-1H-indol-3-yl)ethan-1-amine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a selective serotonin reuptake inhibitor (SSRI) and has been studied for its potential use in treating various mental health disorders, including depression, anxiety, and obsessive-compulsive disorder (OCD).

Scientific Research Applications

Palladium-Catalyzed Trifluoromethylation Compounds containing trifluoromethyl groups, similar to the one , are critical in the development of pharmaceuticals and agrochemicals. Their electron-withdrawing capacity and hydrocarbon interactions play a pivotal role in molecular design. An efficient method for appending CF3 groups to aromatic substrates has been developed, which could enhance the pharmacological properties of related compounds (Cho et al., 2010).

Soluble Fluoro-Polyimides Fluorine-containing aromatic diamines are synthesized for producing polyimides with excellent thermal stability and low moisture absorption. These materials, derived from similar fluorinated compounds, exhibit promising applications in high-performance materials science (Xie et al., 2001).

Fluorination Reagents The compound , due to its structural features, may find relevance in studies exploring the role of fluorinating reagents. For example, N-fluoro class of fluorinating reagents demonstrate varied reactivity with hydroxy-substituted organic molecules, indicating the potential utility of fluorine in synthetic chemistry (Zupan et al., 1995).

Catalyst-Free Trifluoroethylation Research has developed catalyst-free methods for trifluoroethylation reactions, showcasing the functional group tolerance and utility of fluorinated amines in medicinal chemistry. This area could potentially benefit from the unique properties of the compound (Andrews et al., 2017).

Electrophilic Reagents for Trifluoromethylthiolation The introduction of fluorine atoms, including trifluoromethylthio groups, into drug molecules is crucial for improving their permeability and stability. New electrophilic reagents developed for this purpose highlight the importance of fluorine in drug design, which could be relevant to the study and application of the compound (Shao et al., 2015).

Properties

IUPAC Name |

2,2,2-trifluoro-1-(4-fluoro-1H-indol-3-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F4N2.ClH/c11-6-2-1-3-7-8(6)5(4-16-7)9(15)10(12,13)14;/h1-4,9,16H,15H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGPLEOJWTALNNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=CN2)C(C(F)(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClF4N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-Methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2675968.png)

![2,2-Difluoro-2-(3-formylphenoxy)-N-[(2-piperidin-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B2675970.png)

![2-[3-(3,4-dimethylphenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2675975.png)

![N-[2-[[3-(3-bromophenyl)triazolo[1,5-a]quinazolin-5-yl]amino]ethyl]acetamide](/img/structure/B2675984.png)

![Ethyl 7-oxo-5-oxaspiro[3.4]octane-8-carboxylate](/img/structure/B2675986.png)

![2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B2675988.png)